4-Phenylthiosemicarbazide CAS number and properties
4-Phenylthiosemicarbazide CAS number and properties
An In-Depth Technical Guide to 4-Phenylthiosemicarbazide: Properties, Synthesis, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenylthiosemicarbazide, a versatile chemical intermediate, holds significant interest in the fields of medicinal chemistry and materials science. Its derivatives, particularly thiosemicarbazones, have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. This technical guide provides a comprehensive overview of the core properties, synthesis, and biological mechanisms of 4-Phenylthiosemicarbazide and its derivatives, tailored for researchers and professionals in drug development.
Core Properties of 4-Phenylthiosemicarbazide
The fundamental chemical and physical properties of 4-Phenylthiosemicarbazide (CAS Number: 5351-69-9) are summarized below.[1][2][3][4][5][6] This compound typically appears as a white to light yellow crystalline powder.[2][4] While it exhibits low solubility in water, it is soluble in polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) and methanol (B129727).[5][6][7]
Physicochemical and Spectral Data
| Property | Value |
| CAS Number | 5351-69-9[1][2][3][5][6] |
| Molecular Formula | C₇H₉N₃S[1][3][4] |
| Molecular Weight | 167.23 g/mol [1][3][4] |
| Melting Point | 138-141 °C[2][4][5] |
| Boiling Point | 308 °C[2][4] |
| Appearance | White to light yellow crystalline powder[2][4] |
| ¹H NMR (DMSO-d₆, 400 MHz), δ (ppm) | 9.6 (s, 1H), 9.11 (s, 1H), 7.65 (d, 2H), 7.30 (t, 2H), 7.10 (t, 1H), 4.8 (s, 2H)[8] |
| Mass Spectrum (m/z) | 167 (M+), 135, 136, 109, 93, 77, 65, 51[8] |
| Key IR Bands (cm⁻¹) | ~3400 (-NH), ~1609 (C=N of derivative), ~1255 (C=S of derivative)[9] |
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of 4-Phenylthiosemicarbazide and its derivatives are crucial for reproducible research.
Synthesis of 4-Phenylthiosemicarbazide
The most common laboratory synthesis involves the reaction of phenyl isothiocyanate with hydrazine (B178648) hydrate (B1144303).
Materials:
-
Phenyl isothiocyanate
-
Hydrazine hydrate
Procedure:
-
Dissolve phenyl isothiocyanate in ethanol in a round-bottom flask.
-
Cool the flask in an ice bath.
-
Slowly add hydrazine hydrate dropwise to the stirred solution.
-
After the addition is complete, continue stirring for a specified period at room temperature.
-
The resulting precipitate, 4-Phenylthiosemicarbazide, is collected by vacuum filtration.
-
The crude product is washed with cold ethanol and dried.
Synthesis of 4-Phenylthiosemicarbazone Derivatives
Thiosemicarbazones are typically synthesized through a condensation reaction between 4-Phenylthiosemicarbazide and an appropriate aldehyde or ketone.
Materials:
-
4-Phenylthiosemicarbazide
-
Aldehyde or ketone
-
Methanol
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve 4-Phenylthiosemicarbazide in methanol in a round-bottom flask.
-
Add a stoichiometric amount of the desired aldehyde or ketone to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for several hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature to allow the thiosemicarbazone product to crystallize.
-
Collect the crystals by vacuum filtration, wash with cold methanol, and dry.
Purification by Recrystallization
Procedure:
-
Dissolve the crude 4-Phenylthiosemicarbazide or its derivative in a minimum amount of hot ethanol.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution is boiled for a few minutes.
-
Hot filter the solution to remove insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the crystals under vacuum.[8]
Antifungal Susceptibility Testing (Broth Microdilution Method)
This method determines the Minimum Inhibitory Concentration (MIC) of the compound.[10][11][12]
Materials:
-
Test compound (e.g., a 4-phenylthiosemicarbazone derivative)
-
Fungal strain (e.g., Candida albicans)
-
RPMI-1640 medium
-
96-well microtiter plates
-
Sterile saline
-
0.5 McFarland standard
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial two-fold dilutions of the compound in RPMI-1640 medium in the wells of a 96-well plate.
-
Prepare a fungal inoculum suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.
-
Dilute the fungal suspension in RPMI-1640 medium to the desired final concentration.
-
Inoculate each well (except for the sterility control) with the fungal suspension.
-
Include a growth control (inoculum without compound) and a sterility control (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.[10][11]
Antibacterial Susceptibility Testing (MIC Determination)
The broth microdilution method is also standard for determining the MIC against bacteria.[13][14][15][16]
Materials:
-
Test compound
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
Procedure:
-
Follow a similar serial dilution procedure as for the antifungal testing, using MHB as the medium.
-
Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard, which is then diluted to the final concentration in MHB.
-
Inoculate the wells with the bacterial suspension.
-
Include growth and sterility controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[1][13][14]
Anticancer Activity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Test compound
-
Cancer cell line (e.g., HeLa, A549)[1]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is calculated as a percentage of the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.
Visualizations of Workflows and Mechanisms
Synthesis Workflow
Caption: General workflow for the synthesis of 4-Phenylthiosemicarbazide and its derivatization.
Proposed Antibacterial Mechanism of Action
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. scbt.com [scbt.com]
- 4. 4-Phenylthiosemicarbazide - Wikipedia [en.wikipedia.org]
- 5. 4-PHENYL-3-THIOSEMICARBAZIDE | 5351-69-9 [chemicalbook.com]
- 6. 4-PHENYL-3-THIOSEMICARBAZIDE | 5351-69-9 [amp.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. 4-PHENYL-3-THIOSEMICARBAZIDE(5351-69-9) 1H NMR [m.chemicalbook.com]
- 9. Synthesis and Characterization of Newly Synthesized Thiosemicarbazone Ligands with IR, NMR and Mass Spectral Techniques – Oriental Journal of Chemistry [orientjchem.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structural and topological analysis of thiosemicarbazone-based metal complexes: computational and experimental study of bacterial biofilm inhibition and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. dergipark.org.tr [dergipark.org.tr]
